![molecular formula C9H13BrN2O6 B12359368 5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method is the reaction of cytidine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the cytosine ring. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5-bromo-2’-deoxyuridine or reduction to form 5-bromo-2’-deoxycytidine.
Hydrolysis: Under acidic or basic conditions, 5-bromocytidine can hydrolyze to form cytidine and bromide ions.
Common Reagents and Conditions
Bromine: Used for the bromination of cytidine.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
5-bromo-2’-deoxyuridine: Formed by oxidation.
5-bromo-2’-deoxycytidine: Formed by reduction.
Various substituted derivatives: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-bromocytidine has several scientific research applications:
DNA Labeling: It is used as a marker for DNA synthesis in proliferating cells. This application is particularly useful in cell biology and cancer research.
Antitumor Agent: It has shown potential as an antitumor agent due to its ability to incorporate into DNA and disrupt cell division.
Radiation Sensitizer: It enhances the sensitivity of cancer cells to radiation therapy, making it a valuable tool in cancer treatment.
Wirkmechanismus
The mechanism of action of 5-bromocytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and disrupt the normal function of the DNA, leading to cell death. This property makes it effective as an antitumor agent and a radiation sensitizer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2’-deoxyuridine: Another brominated nucleoside analog used for DNA labeling and cancer treatment.
5-fluorocytidine: A fluorinated analog with similar applications in cancer research.
5-iodocytidine: An iodinated analog used in biochemical research.
Uniqueness
5-bromocytidine is unique due to its specific bromination at the 5-position, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cell division makes it a valuable tool in cancer research and treatment. Additionally, its use as a radiation sensitizer further enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C9H13BrN2O6 |
|---|---|
Molekulargewicht |
325.11 g/mol |
IUPAC-Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
ZASSNJWRFDADTN-NLQUXFCRSA-N |
Isomerische SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


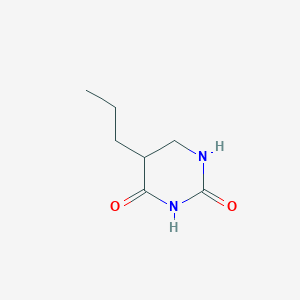
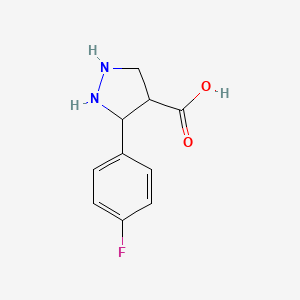
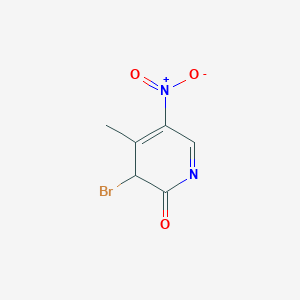

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
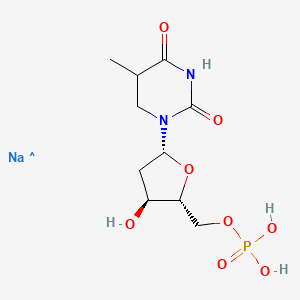
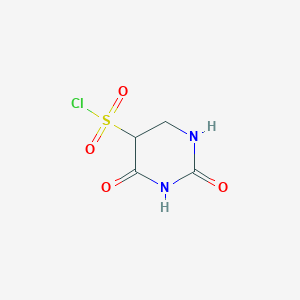


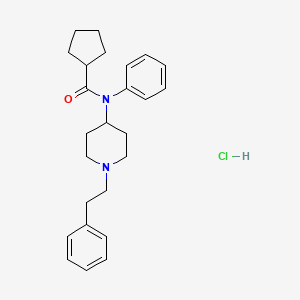
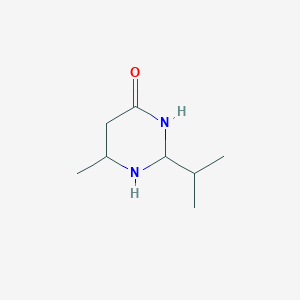

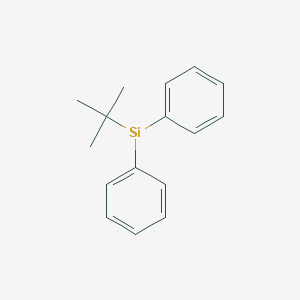
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
